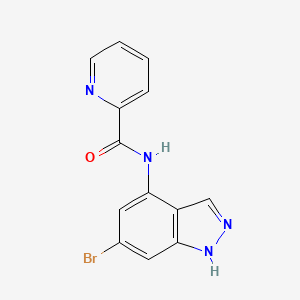
triethoxy(o-tolyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
triethoxy(o-tolyl)silane is an organosilicon compound with the molecular formula C11H18O3Si. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its ability to form strong bonds with silica surfaces, making it valuable in the production of coatings, adhesives, and sealants.
Preparation Methods
Synthetic Routes and Reaction Conditions
triethoxy(o-tolyl)silane can be synthesized through the hydrosilylation reaction of 2-methylphenylacetylene with triethoxysilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and atmospheric pressure .
Industrial Production Methods
In industrial settings, triethoxy(2-methylphenyl)silane is produced using a continuous flow reactor. The process involves the reaction of 2-methylphenylacetylene with triethoxysilane in the presence of a platinum catalyst. The reaction mixture is continuously fed into the reactor, and the product is collected and purified through distillation .
Chemical Reactions Analysis
Types of Reactions
triethoxy(o-tolyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form silanes.
Substitution: The ethoxy groups can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions typically occur at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used. These reactions are usually carried out at low temperatures.
Substitution: Substitution reactions often involve the use of organometallic reagents, such as Grignard reagents, under anhydrous conditions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various alkyl or aryl-substituted silanes.
Scientific Research Applications
triethoxy(o-tolyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in hydrosilylation reactions.
Biology: The compound is used in the modification of biomolecules and surfaces for biological assays.
Medicine: It is explored for its potential use in drug delivery systems and as a component in medical adhesives.
Mechanism of Action
The mechanism of action of triethoxy(2-methylphenyl)silane involves the formation of strong covalent bonds with silica surfaces. The ethoxy groups undergo hydrolysis to form silanols, which then condense to form siloxane bonds with the surface. This results in a stable and durable coating or adhesive layer .
Comparison with Similar Compounds
Similar Compounds
Triethoxysilane: Similar in structure but lacks the 2-methylphenyl group.
Trimethoxysilane: Contains methoxy groups instead of ethoxy groups.
Triethoxy(octyl)silane: Contains an octyl group instead of a 2-methylphenyl group.
Uniqueness
triethoxy(o-tolyl)silane is unique due to the presence of the 2-methylphenyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications requiring strong adhesion to silica surfaces and specific chemical modifications .
Properties
CAS No. |
18412-55-0 |
|---|---|
Molecular Formula |
C13H22O3Si |
Molecular Weight |
254.40 g/mol |
IUPAC Name |
triethoxy-(2-methylphenyl)silane |
InChI |
InChI=1S/C13H22O3Si/c1-5-14-17(15-6-2,16-7-3)13-11-9-8-10-12(13)4/h8-11H,5-7H2,1-4H3 |
InChI Key |
WBYKGOGDEZGLDO-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C1=CC=CC=C1C)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-Fluoro-3,4,4a,5-tetrahydro-2H-indeno[1,2-b]pyridine](/img/structure/B8682093.png)
![(8S,9S,13R,14S)-3-Methoxy-13-methyl-7,8,9,11,12,13,14,15-octahydro-6H-cyclopenta[a]phenanthrene-17-D](/img/structure/B8682095.png)








